molecular formula C17H16FN3O5 B11484332 methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

Cat. No.: B11484332
M. Wt: 361.32 g/mol
InChI Key: RQSNMJCFFBOZBS-UHFFFAOYSA-N
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Description

Methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a complex organic compound with a molecular formula of C17H16FN3O5 This compound is notable for its unique structure, which includes a fluorophenyl group and a pyrido[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves multiple steps. One common method includes the reaction of a fluorophenyl isocyanate with a suitable pyrido[1,2-a]pyrazine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is unique due to its specific fluorophenyl group and the pyrido[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C17H16FN3O5

Molecular Weight

361.32 g/mol

IUPAC Name

methyl 6-[(4-fluorophenyl)carbamoyl]-1,8-dioxo-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

InChI

InChI=1S/C17H16FN3O5/c1-26-17(25)13-12(22)8-11(21-7-6-19-16(24)14(13)21)15(23)20-10-4-2-9(18)3-5-10/h2-5,11H,6-8H2,1H3,(H,19,24)(H,20,23)

InChI Key

RQSNMJCFFBOZBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=O)NCCN2C(CC1=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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